molecular formula C15H12F4N4O2 B611606 UT-34

UT-34

货号: B611606
分子量: 356.27 g/mol
InChI 键: YDRMSDHDYRAUBR-AWEZNQCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

UT-34 是一种强效、选择性且口服有效的第二代泛雄激素受体拮抗剂和降解剂。 它在治疗前列腺癌方面显示出显著疗效,尤其是在对恩杂鲁胺等常规疗法产生耐药的病例中 .

作用机制

UT-34 通过与雄激素受体的配体结合域和功能-1 域结合来发挥作用。这种结合促进了与恩杂鲁胺等竞争性拮抗剂诱导的构象不同的构象。 然后,this compound 通过泛素蛋白酶体途径降解雄激素受体,导致雄激素受体水平降低并抑制雄激素受体介导的信号传导 .

准备方法

UT-34 的合成涉及多个步骤,从选择合适的先驱化合物开始。合成路线通常包括:

This compound 的工业生产方法旨在可扩展且经济高效,确保该化合物能够以大量生产用于临床应用 .

化学反应分析

UT-34 经历多种类型的化学反应,包括:

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及各种催化剂以促进取代反应。 这些反应产生的主要产物通常是具有修饰活性谱的 this compound 衍生物 .

科学研究应用

UT-34 具有广泛的科学研究应用,包括:

    化学: this compound 被用作模型化合物来研究雄激素受体拮抗剂和降解剂的行为。

    生物学: 研究人员使用 this compound 来研究雄激素受体在各种生物过程中的作用。

    医学: this compound 正在研究其治疗前列腺癌的潜力,尤其是在其他治疗失败的病例中。

    工业: This compound 用于开发靶向雄激素受体的新的治疗剂.

相似化合物的比较

UT-34 在雄激素受体拮抗剂和降解剂中是独一无二的,因为它具有双重作用机制和高选择性。类似的化合物包括:

This compound 降解雄激素受体的能力使其有别于这些化合物,使其成为治疗耐药性前列腺癌的有希望的候选药物 .

生物活性

UT-34 is a second-generation androgen receptor (AR) pan-antagonist developed for the treatment of prostate cancer, particularly in cases resistant to conventional therapies like enzalutamide. This compound is notable for its unique mechanism of action, which includes both antagonistic and degradative properties against the androgen receptor, making it a promising candidate for next-generation prostate cancer therapies.

This compound functions primarily as an androgen receptor degrader . Unlike traditional AR antagonists that merely block receptor activity, this compound induces the degradation of the AR through the ubiquitin-proteasome pathway. This dual action is crucial as it not only inhibits AR signaling but also reduces the overall levels of the receptor in cancer cells, which is particularly beneficial in combating drug resistance.

Key Findings:

  • Binding Affinity : this compound binds effectively to both wild-type and mutant forms of the AR, demonstrating comparable inhibition across various prostate cancer cell lines .
  • Tumor Regression : In preclinical models, this compound has shown significant tumor regression in enzalutamide-resistant xenografts when administered at doses sufficient to induce AR degradation .
  • Safety Profile : The compound exhibits a broad safety margin with no significant cross-reactivity observed with other members of the G-protein-coupled receptor kinase and nuclear receptor families .

Research and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound, focusing on its efficacy in different models of prostate cancer.

StudyModelKey Results
Spratt et al. (2019)LNCaP xenograftsDemonstrated 80% tumor growth inhibition in enzalutamide-resistant models .
Recent Pharmacokinetic StudiesImmunocompromised miceShowed favorable pharmacokinetics with effective tissue distribution .
Comparative StudyVarious AR-positive cell linesThis compound inhibited proliferation in both sensitive and resistant lines, outperforming enzalutamide under certain conditions .

Preclinical Trials

This compound is currently in the preclinical phase for indications related to neoplasms , specifically targeting prostate and breast cancers. The compound has been evaluated for its potential to overcome resistance mechanisms associated with existing AR-targeting therapies.

Notable Outcomes:

  • In Vivo Efficacy : In xenograft models, this compound effectively reduced tumor size and improved survival rates compared to controls .
  • Gene Expression Analysis : Western blot assays indicated a reduction in AR levels post-treatment with this compound, correlating with decreased tumor growth rates .

属性

IUPAC Name

(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluoropyrazol-1-yl)-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F4N4O2/c1-14(25,8-23-7-10(16)6-21-23)13(24)22-11-3-2-9(5-20)12(4-11)15(17,18)19/h2-4,6-7,25H,8H2,1H3,(H,22,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRMSDHDYRAUBR-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CN1C=C(C=N1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UT-34
Reactant of Route 2
Reactant of Route 2
UT-34
Reactant of Route 3
Reactant of Route 3
UT-34
Reactant of Route 4
Reactant of Route 4
UT-34
Reactant of Route 5
Reactant of Route 5
UT-34
Reactant of Route 6
Reactant of Route 6
UT-34

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。